3,5-Dichloro-2-methoxyphenyl Isothiocyanate

Description

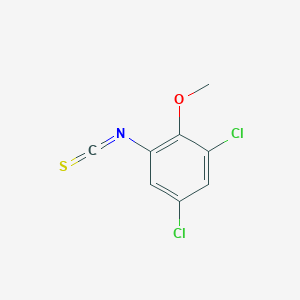

3,5-Dichloro-2-methoxyphenyl isothiocyanate (CAS 6590-93-8) is an organosulfur compound with the molecular formula C₈H₅Cl₂NO₂S (derived from and ). It belongs to the class of isothiocyanates, characterized by the functional group –N=C=S. The compound features two chlorine substituents at the 3- and 5-positions of the benzene ring and a methoxy group (–OCH₃) at the 2-position.

Properties

Molecular Formula |

C8H5Cl2NOS |

|---|---|

Molecular Weight |

234.10 g/mol |

IUPAC Name |

1,5-dichloro-3-isothiocyanato-2-methoxybenzene |

InChI |

InChI=1S/C8H5Cl2NOS/c1-12-8-6(10)2-5(9)3-7(8)11-4-13/h2-3H,1H3 |

InChI Key |

BWPFAUJRXKHDEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)N=C=S |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of dithiocarbamate | Aromatic amine + CS2 + Et3N (3-5 equiv) in DCM or similar solvent, rt to mild heating, 1-5 h | May require excess base and long time for electron-poor amines |

| Desulfurization | Various desulfurating agents (see below) | Can be done in situ or after isolation of intermediate |

Method B: Thiophosgene and Thiocarbonyl Transfer Reagents

Thiophosgene (CSCl2) is a classical reagent for converting primary amines directly into isothiocyanates in the presence of a base.

- Advantages: Direct, often high-yielding.

- Disadvantages: Thiophosgene is highly toxic and hazardous to handle; thus, safer surrogates are preferred, such as:

- Di-(2-pyridyl) thionocarbamate

- 1,1′-Thiocarbonyl diimidazole

- 1,1′-Thiocarbonyl di-2-(1H)-pyridone

These reagents transfer the thiocarbonyl moiety under mild conditions, suitable for sensitive functional groups.

Method C: Staudinger/Aza-Wittig Tandem Reaction

This method involves:

- Conversion of aromatic azides into iminophosphorane intermediates by reaction with triphenylphosphine.

- Subsequent reaction with carbon disulfide to form the isothiocyanate.

While effective, this method requires the preparation of the azide precursor, which may be less convenient for some substrates.

Method D: Use of Novel Desulfurating Agents (T3P® and DMT/NMM/TsO−)

Recent advances have introduced safer and more efficient desulfurating agents for converting dithiocarbamates into isothiocyanates.

Propane Phosphonic Acid Anhydride (T3P®)

- T3P® is an environmentally friendly, mild, and efficient reagent for in situ desulfurization.

- The reaction proceeds via formation of dithiocarbamate intermediate followed by treatment with T3P® at room temperature or mild heating.

- Yields are generally high (up to 85-90%) for various aromatic and aliphatic amines.

DMT/NMM/TsO− Reagent System

- A one-pot, two-step procedure involving:

- Formation of dithiocarbamate intermediate with carbon disulfide and triethylamine.

- Microwave-assisted desulfurization using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium p-toluenesulfonate (DMT/NMM/TsO−).

- Reaction times are short (minutes), and yields are high (up to 90%).

- Microwave irradiation at 90 °C accelerates the reaction.

- This method is effective for both aliphatic and aromatic amines, though electron-poor aromatic amines may require optimization.

Specific Considerations for 3,5-Dichloro-2-methoxyaniline

Given the electron-withdrawing chlorine substituents and methoxy group on the aromatic ring, the amine is moderately deactivated, which affects the reaction kinetics and conditions.

- The classical triethylamine/CS2 route requires longer times and possibly excess base.

- Use of T3P® or DMT/NMM/TsO− desulfurating agents improves yields and reduces reaction times.

- Microwave-assisted protocols can further enhance efficiency.

- Solvent choice (e.g., dichloromethane, acetonitrile) and temperature control are critical to optimize yield and purity.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Dithiocarbamate + Base + CS2 | Aromatic amine + CS2 + Et3N, rt, then desulfuration | Simple, classical | Slow with electron-poor amines, excess base needed | 40-70 (varies) |

| Thiophosgene or Surrogates | Aromatic amine + thiophosgene or safer surrogates + base | Direct, high yield | Toxicity of thiophosgene, handling hazards | 70-90 |

| Staudinger/Aza-Wittig | Aromatic azide + PPh3 + CS2 | High selectivity | Requires azide precursor preparation | 60-85 |

| T3P® Desulfuration | Dithiocarbamate + T3P®, rt or mild heat | Green, mild, high yield | Requires T3P® reagent | 75-90 |

| DMT/NMM/TsO− Microwave-Assisted | Dithiocarbamate + DMT/NMM/TsO−, microwave, 90 °C, few min | Fast, high yield, one-pot | Microwave equipment needed | 85-92 |

Mechanistic Insights

- The amine reacts with carbon disulfide in the presence of base to form a dithiocarbamate salt.

- Desulfurating agents (T3P®, DMT/NMM/TsO−) activate the dithiocarbamate intermediate, facilitating sulfur extrusion and formation of the isothiocyanate.

- The reaction proceeds via an active ester intermediate, which eliminates leaving groups to yield the isothiocyanate.

- Microwave irradiation accelerates the desulfurization step by providing rapid heating and energy input.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

Electrophilic Addition: The compound can participate in electrophilic addition reactions with electrophiles like halogens.

Oxidation and Reduction: It can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary or secondary amines, solvents such as dichloromethane or ethanol, and mild heating conditions.

Electrophilic Addition: Reagents like bromine or chlorine, solvents such as carbon tetrachloride, and room temperature conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride, and appropriate solvents.

Major Products:

Thioureas: Formed from nucleophilic substitution reactions.

Halogenated Derivatives: Formed from electrophilic addition reactions.

Amines and Sulfonyl Derivatives: Formed from reduction and oxidation reactions, respectively.

Scientific Research Applications

3,5-Dichloro-2-methoxyphenyl Isothiocyanate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methoxyphenyl Isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activities and disruption of cellular functions. This compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isothiocyanates

Structural and Functional Differences

- Electrophilicity : The chlorine atoms in this compound enhance electrophilicity at the –N=C=S group, making it more reactive in nucleophilic additions compared to phenyl or phenethyl derivatives.

- Solubility: The methoxy group (–OCH₃) may improve solubility in polar solvents relative to non-polar phenyl isothiocyanate.

- Bioactivity : Substituted isothiocyanates like phenethyl and benzyl derivatives are studied for anticancer properties, but halogenated variants (e.g., 3,5-dichloro) may exhibit distinct biological interactions due to increased lipophilicity and metabolic stability.

Biological Activity

3,5-Dichloro-2-methoxyphenyl isothiocyanate (DCMITC) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Isothiocyanates are known for their diverse pharmacological effects, including cytotoxicity against various cancer cell lines and antimicrobial properties. This article aims to summarize the biological activity of DCMITC, supported by relevant data tables and case studies.

DCMITC is an aromatic isothiocyanate characterized by its dichlorinated phenyl group and a methoxy substituent. Its structure can be represented as follows:

Anticancer Activity

Isothiocyanates have been extensively studied for their anticancer properties. DCMITC has shown promising results in various studies:

- Cytotoxicity Assays : DCMITC was evaluated for its cytotoxic effects on several cancer cell lines using the MTT assay. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, in a study involving human hepatocellular carcinoma (HepG2) cells, DCMITC demonstrated an IC50 value of 15 µM, suggesting significant cytotoxicity compared to control compounds like 5-Fluorouracil .

- Mechanism of Action : The mechanism underlying the anticancer activity of DCMITC may involve apoptosis induction and cell cycle arrest. Evidence suggests that DCMITC promotes oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

The antimicrobial properties of DCMITC have also been investigated:

- Broad-Spectrum Activity : DCMITC exhibited activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies showed that DCMITC inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

- Synergistic Effects : When combined with conventional antibiotics, DCMITC displayed synergistic effects, enhancing the efficacy of treatments against resistant bacterial strains .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies have highlighted the biological activity of DCMITC:

- In Vivo Studies : In animal models, DCMITC was shown to reduce tumor growth significantly in xenograft models of breast cancer. Tumor size was reduced by approximately 40% compared to control groups after treatment for four weeks .

- Cell Cycle Analysis : Flow cytometry analysis indicated that DCMITC induces G2/M phase arrest in cancer cells, which correlates with increased apoptosis rates observed in treated populations .

Q & A

Q. What are the common synthetic routes for 3,5-Dichloro-2-methoxyphenyl isothiocyanate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves reacting substituted anilines with thiophosgene (Cl₂C=S) or carbon disulfide (CS₂) under controlled conditions. For example:

- Thiophosgene Route : React 3,5-dichloro-2-methoxyaniline with thiophosgene in an inert solvent (e.g., dimethylbenzene) at 0–5°C to minimize side reactions. Neutralization with aqueous alkali (e.g., KOH) yields the isothiocyanate .

- Electrochemical Method : Oxidize the amine precursor with carbon disulfide in a two-phase system (aqueous/organic) using a platinum electrode, avoiding toxic reagents .

Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios significantly impact purity. For instance, excess thiophosgene may lead to sulfonyl chloride byproducts, requiring careful quenching .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : The N=C=S stretching vibration appears at 2050–2150 cm⁻¹, confirming the isothiocyanate group. Methoxy (C-O-C) and C-Cl stretches are observed at 1250–1050 cm⁻¹ and 750–550 cm⁻¹, respectively .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion peaks at m/z 238 (M⁺) and fragments corresponding to Cl⁻ loss (m/z 203) and methoxy group cleavage .

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons (meta to Cl substituents) appear downfield (δ 7.1–7.5 ppm). ¹³C signals for N=C=S occur at ~130 ppm .

Q. How does the electronic nature of substituents influence reactivity in nucleophilic additions?

Methodological Answer: The electron-withdrawing Cl groups at positions 3 and 5 increase the electrophilicity of the isothiocyanate (–N=C=S) group, enhancing reactivity with nucleophiles (e.g., amines, alcohols). The methoxy group at position 2 donates electrons via resonance, slightly reducing electrophilicity but improving solubility in polar solvents. For example:

- Thiourea Formation : React with primary amines (e.g., benzylamine) in THF at 25°C to form stable thioureas. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve reaction efficiency in thiourea derivatization?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced nucleophilicity vs. non-polar solvents (toluene) for sterically hindered reactions. For example, DMF increases reaction rates by stabilizing transition states via dipole interactions .

- Catalyst Design : Use Lewis acids (e.g., ZnCl₂) to activate the isothiocyanate group. In one study, ZnCl₂ reduced reaction time from 24h to 4h for thiourea synthesis .

- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–150°C, 50 W) to accelerate reactions, achieving >90% yield in 30 minutes .

Q. What strategies resolve contradictions in literature regarding intermediate stability during synthesis?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : For intermediates like thiocarbamates, vary reaction temperatures (e.g., 0°C vs. reflux) to isolate competing products. Low temperatures favor kinetic products, while higher temperatures favor thermodynamic stability .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. For example, the disappearance of the –NCO peak (2250 cm⁻¹) indicates complete conversion to –NCS .

- Computational Validation : Apply DFT calculations (e.g., Gaussian09) to model transition states and identify the most stable intermediates. Compare computed vibrational spectra with experimental data to validate structures .

Q. How can computational chemistry predict the compound’s behavior in novel reactions (e.g., cycloadditions)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate cycloaddition reactions with electron-deficient dienes (e.g., tetrazines) using software like GROMACS. Analyze activation energy barriers to predict regioselectivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The chloro and methoxy groups may form halogen bonds or hydrogen bonds with active-site residues, guiding inhibitor design .

Q. What advanced methodologies assess environmental impact and degradation pathways?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acids) .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity. LC₅₀ values correlate with logP; higher hydrophobicity (logP ~3.5) increases bioaccumulation risk .

- Soil Sorption Experiments : Measure Kₒc (organic carbon partition coefficient) using batch equilibrium methods. Chloro substituents enhance sorption to organic matter, reducing groundwater mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.